molecular formula C16H25NO2 B015947 N-Desmethylvenlafaxin CAS No. 149289-30-5

N-Desmethylvenlafaxin

Katalognummer B015947
CAS-Nummer: 149289-30-5
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: MKAFOJAJJMUXLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethylvenlafaxine is a chemical compound closely related to Venlafaxine, an antidepressant. It is primarily recognized for its role as a metabolite of Venlafaxine and has been studied for its synthesis, molecular structure, and various properties.

Synthesis Analysis

Several studies have optimized the synthesis of N-Desmethylvenlafaxine derivatives, focusing on economic and efficient methods suitable for industrial production. The synthesis involves multiple steps, including etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions. Notably, one approach avoids using hazardous reagents, yielding a total yield of about 30% (Hai Li, 2012). Additionally, advanced research has led to the synthesis of O-desmethylvenlafaxine succinate monohydrate with high purity and yield through optimized steps, improving drug safety and environmental impact (Shiwei Yang et al., 2022).

Molecular Structure Analysis

The molecular structure of N-Desmethylvenlafaxine succinate monohydrate has been elucidated, showing distinct hydrogen-bonded networks between cations and anions, which play a crucial role in the compound's thermal stability and solubility (Nalivela Venu et al., 2008).

Chemical Reactions and Properties

Desvenlafaxine, closely related to N-Desmethylvenlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor. Its pharmacological activity is attributed to its high binding affinities to pre-synaptic transporters, influencing neurotransmitter activities and alleviating depressive states without significant activity at non-transporter targets (D. Deecher et al., 2006).

Physical Properties Analysis

The solubility, dissolution, and permeability studies of desvenlafaxine, from which N-Desmethylvenlafaxine is derived, indicate its classification in the biopharmaceutics classification system and its rate-limiting steps for absorption. Such analyses are vital for understanding the compound's behavior in physiological conditions (F. Franek et al., 2015).

Wissenschaftliche Forschungsanwendungen

Präklinische Pharmakokinetische Studien

ODV wird in präklinischen pharmakokinetischen (PK) Studien an Tiermodellen während der Phase der Formulierungsentwicklung eingesetzt . Diese Studien liefern vorläufige Erkenntnisse und ein nahezu klares Bild des PK-Verhaltens des Arzneimittels und/oder seiner Darreichungsformen vor klinischen Studien am Menschen . Dies hilft bei der Anpassung der Darreichungsform an das erwartete und notwendige klinische Verhalten .

Orale Feststoff-Darreichungsformen mit Verzögerter Freisetzung

ODV wird in der präklinischen Prüfung für die Wirkstofffreisetzung in oralen Feststoff-Darreichungsformen mit verzögerter Freisetzung (ER) eingesetzt, zu denen Tabletten und Kapseln gehören . Die aus diesen präklinischen PK-Studien gewonnenen Daten liefern vorläufige Erkenntnisse über die Wirkstoff-Absorptionsraten und -stellen sowie einen möglichen Mechanismus der Wirkstoffverteilung, des Metabolismus und der Elimination .

Screening von Prototyp-ER-Formulierungen

Die präklinischen PK-Daten, die an Tiermodellen mit ODV erhoben wurden, helfen auch beim Screening von Prototyp-ER-Formulierungen, um die Entwicklung und Auswahl einer optimalen Darreichungsform für klinische PK-Studien am Menschen zu unterstützen .

Physiologisch basierte Pharmakokinetische (PBPK) Modellierung

ODV wird in der PBPK-Modellierung verwendet, um die Auswirkungen von CYP2D6- und CYP2C19-Genpolymorphismen auf die Venlafaxin-Pharmakokinetik vorherzusagen . Dies hilft, die Arzneimittel-Gen-Wechselwirkungen und die Unterschiede in den Plasmakonzentrationen bei verschiedenen Phänotypen zu verstehen .

Behandlung von Depressionserkrankungen

ODV wird zusammen mit Venlafaxin zur Behandlung verschiedener Arten von Depressionserkrankungen eingesetzt . Es ist eines der effektivsten therapeutischen Mittel mit weniger unerwünschten Nebenwirkungen <path d="M708.9602478 379.17766339h-1

Wirkmechanismus

Target of Action

N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of venlafaxine . It primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters .

Mode of Action

The exact mechanism of the antidepressant action of N-Desmethylvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . Particularly, N-Desmethylvenlafaxine has been found to inhibit the reuptake of serotonin and norepinephrine .

Biochemical Pathways

N-Desmethylvenlafaxine is the result of CYP2D6-mediated demethylation of venlafaxine . It can also undergo N-demethylation mediated by CYP2C9, CYP2C19, and CYP3A4 to form N-desmethylvenlafaxine, but this is a minor metabolic pathway . The metabolites of N-Desmethylvenlafaxine are further metabolized by CYP2C19, CYP2D6, and/or UGT .

Pharmacokinetics

N-Desmethylvenlafaxine is the major active metabolite of venlafaxine . The pharmacokinetics of venlafaxine and its metabolites are complex and can be influenced by factors such as dosage and individual metabolic differences . The major difference between venlafaxine and N-Desmethylvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while N-Desmethylvenlafaxine is conjugated by UGT; therefore, N-Desmethylvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Result of Action

The primary result of N-Desmethylvenlafaxine’s action is the alleviation of symptoms associated with major depressive disorder (MDD) in adults . By inhibiting the reuptake of serotonin and norepinephrine, it helps to regulate mood and alleviate depressive symptoms . It has also been used off-label to treat hot flashes in menopausal women .

Action Environment

The action of N-Desmethylvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in the enzymes that metabolize venlafaxine can lead to considerable variations in plasma concentrations across different phenotypes . This divergence in phenotypic responses leads to notable differences in both the efficacy and tolerance of the drug . Therefore, in clinical practice, the impact of genotyping on the in vivo disposition process of N-Desmethylvenlafaxine should be considered to ensure the safety and efficacy of treatment .

Safety and Hazards

The safety data sheet for N-Desmethylvenlafaxine suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately. If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Zukünftige Richtungen

Venlafaxine’s therapeutic reference range in the treatment of depression has been revised recently. A systematic review and meta-analysis was performed to investigate the relationship between blood levels, efficacy, and adverse reactions in order to suggest an optimal target concentration range for VEN oral formulations for the treatment of depression .

Eigenschaften

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881050
Record name N-Desmethyl Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149289-30-5
Record name N-Desmethylvenlafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149289-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethylvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

By replacing 1-[α-(aminomethyl)benzyl]cyclohexanol with a molar equivalent amount of 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol in Example 7, 1-[1-(4-methoxyphenyl)-2-methylamino)-ethyl]cyclohexanol hydrochloride (m.p. 164°-166° C.) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylvenlafaxine
Reactant of Route 2
Reactant of Route 2
N-Desmethylvenlafaxine
Reactant of Route 3
Reactant of Route 3
N-Desmethylvenlafaxine
Reactant of Route 4
Reactant of Route 4
N-Desmethylvenlafaxine
Reactant of Route 5
Reactant of Route 5
N-Desmethylvenlafaxine
Reactant of Route 6
Reactant of Route 6
N-Desmethylvenlafaxine

Q & A

Q1: What is N-Desmethylvenlafaxine and how is it formed?

A1: N-Desmethylvenlafaxine (NDV) is a metabolite of the antidepressant drug venlafaxine. It is formed primarily through the action of the cytochrome P450 (CYP) enzyme CYP3A4 on venlafaxine. [, , , , , ]

Q2: How does the metabolism of venlafaxine differ between individuals?

A2: The metabolism of venlafaxine, and therefore the production of NDV, varies significantly between individuals due to genetic polymorphism of CYP enzymes, particularly CYP2D6. Individuals with reduced CYP2D6 activity may have higher levels of NDV. [, , , , ]

Q3: Can other medications impact venlafaxine metabolism and NDV levels?

A3: Yes, co-administration of drugs that inhibit CYP2D6, such as bupropion or certain proton pump inhibitors (PPIs) like omeprazole, can lead to increased NDV levels by shifting venlafaxine metabolism away from O-desmethylvenlafaxine production. [, , ]

Q4: Is there a way to monitor venlafaxine metabolism and adjust dosage accordingly?

A4: Therapeutic drug monitoring (TDM) can be used to measure serum concentrations of venlafaxine, ODV, and NDV. This information, along with clinical observation, can help guide dosage adjustments for optimal treatment. [, ]

Q5: How do the levels of venlafaxine metabolites differ in specific populations?

A5: Studies suggest that elderly patients and women might have different metabolic profiles for venlafaxine. Elderly patients tend to have higher concentrations of venlafaxine and ODV, while women exhibit higher concentrations of NDV and DDV. []

Q6: Does N-Desmethylvenlafaxine have the same pharmacological activity as venlafaxine?

A6: While both venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV), act as serotonin and norepinephrine reuptake inhibitors, NDV has a lower affinity for these receptor sites and is considered less pharmacologically active. []

Q7: Are there specific analytical methods used to study venlafaxine and its metabolites?

A7: Yes, various analytical techniques are employed to quantify venlafaxine, ODV, and NDV in biological samples. These include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , , ]

Q8: Has the enantioselective pharmacokinetics of venlafaxine been investigated?

A8: Yes, research has shown that venlafaxine exhibits enantioselective pharmacokinetics, meaning its two enantiomers (R- and S-venlafaxine) are metabolized and eliminated differently. This has implications for the pharmacological activity and potential side effects of the drug. [, , ]

Q9: How are molecularly imprinted polymers used in the analysis of venlafaxine and its metabolites?

A9: Molecularly imprinted polymers (MIPs) offer a selective solid-phase extraction technique for analyzing venlafaxine, ODV, and NDV in plasma samples. This method improves the accuracy and efficiency of quantifying these compounds in biological matrices. []

Q10: Can external factors like smoking or diseases affect venlafaxine metabolism?

A10: Research suggests that smoking might influence venlafaxine metabolism, leading to lower levels of ODV and DDV. Additionally, chronic inflammatory diseases like psoriasis could potentially impact the pharmacokinetics of venlafaxine enantiomers and their metabolites. [, ]

Q11: Has the presence of venlafaxine and its metabolites been detected in environmental samples?

A11: Studies have reported the occurrence of venlafaxine residues and its metabolites, including NDV, in environmental matrices like marine mussels, highlighting the importance of monitoring pharmaceutical contamination in aquatic ecosystems. [, ]

Q12: Can Chinese herbal remedies influence venlafaxine pharmacokinetics?

A12: Research indicates that co-administration of Chinese herb Danzhi Xiaoyao pills can alter the pharmacokinetics of venlafaxine in beagles, leading to decreased venlafaxine exposure and increased levels of ODV and NDV. This highlights the need to consider potential herb-drug interactions in clinical settings. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.